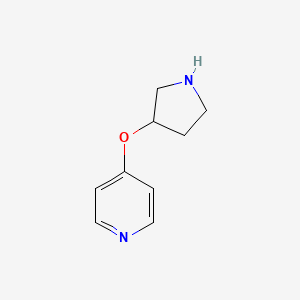

4-(Pyrrolidin-3-yloxy)-pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-3-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOMELDNUZKQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592921 | |

| Record name | 4-[(Pyrrolidin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933716-88-2 | |

| Record name | 4-[(Pyrrolidin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of (S)-4-(pyrrolidin-3-yloxy)pyridine in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of (S)-4-(pyrrolidin-3-yloxy)pyridine

(S)-4-(pyrrolidin-3-yloxy)pyridine is a crucial heterocyclic building block in medicinal chemistry. Its structure, featuring a chiral (S)-pyrrolidinol core linked via an ether bridge to a pyridine ring, is a key pharmacophore in a variety of biologically active agents. This motif is particularly prevalent in the design of selective inhibitors, modulators of receptors and enzymes, and other therapeutic agents. The precise stereochemistry at the C3 position of the pyrrolidine ring is often critical for target engagement and pharmacological activity, making enantioselective synthesis not just an academic challenge but a necessity for the development of safe and effective pharmaceuticals.

This guide provides a comprehensive overview of a robust and widely adopted synthetic strategy for (S)-4-(pyrrolidin-3-yloxy)pyridine, tailored for researchers, chemists, and professionals in drug development. We will dissect the synthesis into its core components, explaining the rationale behind the chosen methodologies and providing detailed, actionable protocols.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A logical retrosynthetic analysis of (S)-4-(pyrrolidin-3-yloxy)pyridine reveals two primary building blocks: 4-hydroxypyridine and a protected, enantiopure (S)-3-hydroxypyrrolidine. The key disconnection is the aryl ether bond, which suggests a nucleophilic substitution pathway.

Caption: Retrosynthetic analysis of (S)-4-(pyrrolidin-3-yloxy)pyridine.

While a classical Williamson ether synthesis is a possibility, it often requires harsh conditions (strong base) that may not be compatible with other functional groups and can lead to side reactions. A more elegant and reliable approach for this specific transformation is the Mitsunobu reaction .[1][2] This reaction allows for the formation of the ether linkage under mild conditions with a predictable inversion of stereochemistry at the alcohol carbon, a feature that is highly valuable in stereoselective synthesis.[3][4]

Our synthetic strategy will therefore proceed in three main stages:

-

Preparation of the Chiral Building Block: Synthesis of (S)-N-Boc-3-hydroxypyrrolidine.

-

Core Etherification: Mitsunobu coupling of the chiral alcohol with 4-hydroxypyridine.

-

Final Deprotection: Removal of the Boc protecting group to yield the target compound.

Stage 1: Synthesis of the Chiral Precursor, (S)-N-Boc-3-hydroxypyrrolidine

The enantiopurity of the final product is contingent on the quality of the chiral starting material. (S)-N-Boc-3-hydroxypyrrolidine is a frequently used intermediate in the synthesis of many pharmacologically active compounds.[5][6] It can be prepared through various methods, including asymmetric synthesis or derivation from the chiral pool.[7] A common and efficient method involves the asymmetric reduction of N-Boc-3-pyrrolidinone.[8]

Protocol 1: Synthesis of N-Boc-3-pyrrolidinone

This protocol starts with the commercially available (R)-1-Boc-3-hydroxypyrrolidine, which is oxidized to the corresponding ketone. The Dess-Martin periodinane (DMP) oxidation is a reliable method that proceeds under mild conditions with high efficiency.[8]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (R)-1-Boc-3-hydroxypyrrolidine | 187.25 | 4.5 g | 24.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 20.45 g | 48.2 |

| Dichloromethane (DCM) | - | 60 mL | - |

| Sat. aq. NaHCO₃ | - | As needed | - |

| Sat. aq. Na₂S₂O₃ | - | As needed | - |

Step-by-Step Procedure:

-

To a stirred solution of (R)-1-Boc-3-hydroxypyrrolidine (4.5 g, 24.0 mmol) in dichloromethane (60 mL) under a nitrogen atmosphere, add Dess-Martin periodinane (20.45 g, 48.2 mmol) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with DCM (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., 15:85 Ethyl Acetate/Hexane) to afford N-Boc-3-pyrrolidinone as an oil.[8] (Expected yield: ~75-80%).

Stage 2: Core Synthesis via Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis for its ability to form C-O, C-N, and C-S bonds under mild, dehydrative conditions.[2][3] The reaction mechanism involves the in-situ activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[4] This forms a highly reactive oxyphosphonium salt, which is then displaced by a suitable nucleophile in an Sₙ2 fashion.

Caption: Simplified workflow of the Mitsunobu reaction.

Protocol 2: Mitsunobu Coupling of (S)-N-Boc-3-hydroxypyrrolidine and 4-Hydroxypyridine

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (S)-N-Boc-3-hydroxypyrrolidine | 187.25 | 1.0 g | 5.34 |

| 4-Hydroxypyridine | 95.10 | 0.61 g | 6.41 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.68 g | 6.41 |

| DIAD or DEAD | 202.21 (DIAD) | 1.27 mL (DIAD) | 6.41 |

| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |

Step-by-Step Procedure:

-

Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 g, 5.34 mmol), 4-hydroxypyridine (0.61 g, 6.41 mmol), and triphenylphosphine (1.68 g, 6.41 mmol) in anhydrous THF (25 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (1.27 mL, 6.41 mmol) dropwise to the stirred solution over 10-15 minutes. A color change (typically to a yellow or orange hue) and formation of a precipitate may be observed.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.[4] Purify the residue using silica gel column chromatography (a gradient of ethyl acetate in hexanes is typically effective) to isolate the pure (S)-tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate.

Stage 3: Final Deprotection

The final step is the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine of the pyrrolidine ring. This is typically achieved under strong acidic conditions.

Protocol 3: Boc Deprotection

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (S)-tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate | 264.32 | 1.0 g | 3.78 |

| Trifluoroacetic Acid (TFA) | 114.02 | 5 mL | - |

| Dichloromethane (DCM) | - | 15 mL | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

Step-by-Step Procedure:

-

Dissolve the Boc-protected intermediate (1.0 g, 3.78 mmol) in dichloromethane (15 mL).

-

Add trifluoroacetic acid (5 mL) to the solution at room temperature. Gas evolution (isobutylene and CO₂) will be observed.

-

Stir the reaction mixture for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and carefully neutralize by adding saturated aqueous NaHCO₃ solution until the gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-4-(pyrrolidin-3-yloxy)pyridine, typically as a free base oil.

-

For long-term storage and easier handling, the product can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., ether or ethyl acetate) and adding a solution of HCl in the same solvent.[9]

Overall Synthetic Workflow

Caption: Overall synthetic scheme for (S)-4-(pyrrolidin-3-yloxy)pyridine.

References

- Title: Synthetic Methods for Alkyl Aryl Ethers Source: Books - Chapter 3 URL

- Title: Mitsunobu Reaction Source: BYJU'S URL:[Link]

- Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL:[Link]

- Title: A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction Source: Synthetic Communic

- Title: Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes Source: PMC - NIH URL:[Link]

- Title: Synthetic method of optically pure (S)

- Source: Google Patents (CN102249971A)

- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL:[Link]

- Source: Google Patents (WO2007024113A1)

- Title: Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry Source: ACS Public

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 9. 1314355-43-5|(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride|BLD Pharm [bldpharm.com]

Biological activity of 4-(Pyrrolidin-3-yloxy)-pyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(Pyrrolidin-3-yloxy)pyridine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Pyrrolidine-Pyridine Hybrid Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural diversity and potent biological activity is paramount. The fusion of a pyrrolidine ring with a pyridine moiety, specifically through a 3-yloxy linkage, creates the 4-(pyrrolidin-3-yloxy)pyridine scaffold—a structure of significant interest in contemporary drug discovery. The non-planar, sp³-hybridized nature of the pyrrolidine ring provides access to three-dimensional chemical space, a critical feature for enhancing binding interactions with complex biological targets.[1][2] Concurrently, the pyridine ring, a common feature in numerous FDA-approved drugs, imparts favorable electronic properties, metabolic stability, and the ability to engage in crucial hydrogen bonding at the active sites of enzymes and receptors.[1]

This guide provides an in-depth exploration of the biological activities associated with this privileged scaffold. We will dissect its interactions with key protein families, primarily focusing on protein kinases and G-protein coupled receptors (GPCRs), and elucidate the experimental methodologies used to characterize these interactions. The narrative is designed for researchers, scientists, and drug development professionals, offering not just a review of the data but an expert perspective on the causal relationships between chemical structure, experimental design, and observed biological outcomes.

The Core Scaffold: Synthesis and Physicochemical Profile

The versatility of the 4-(pyrrolidin-3-yloxy)pyridine scaffold begins with its synthesis. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction. This typically features a chiral or racemic 3-hydroxypyrrolidine derivative reacting with a 4-halopyridine, often in the presence of a strong base.

General Synthetic Workflow

The protocol below outlines a representative synthesis, which serves as a foundational method for generating a library of derivatives for screening.

Protocol 1: General Synthesis via SNAr Reaction

-

Reactant Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Deprotonation : Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Rationale: The strong base is required to deprotonate the hydroxyl group of the pyrrolidine, forming a potent nucleophile (alkoxide) necessary to attack the electron-deficient pyridine ring.

-

Nucleophilic Attack : To the resulting slurry, add a solution of 4-chloropyridine or 4-fluoropyridine (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of the core scaffold.

Major Biological Target Class: Protein Kinase Inhibition

The 4-(pyrrolidin-3-yloxy)pyridine scaffold has emerged as a potent "hinge-binding" motif for various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP to anchor the inhibitor in the kinase's ATP-binding pocket.

Key Kinase Targets and Anticancer Activity

Derivatives of this scaffold have demonstrated significant inhibitory activity against several key kinases implicated in oncology.

-

Checkpoint Kinase 1 (CHK1) : As a central player in the DNA damage response, inhibiting CHK1 can potentiate the efficacy of chemotherapy.[4] Scaffold morphing strategies have led to the development of potent and selective CHK1 inhibitors based on pyridine-containing structures.[4]

-

Phosphoinositide 3-Kinase (PI3K) : The PI3K pathway is a crucial regulator of cell growth and survival. Certain pyrrolidinone derivatives, which share structural similarities, have shown promise as PI3K inhibitors.[5] Molecular docking studies suggest these compounds engage in hydrophobic interactions within the PI3K binding pocket.[5]

-

Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) : Pyrrolo[3,4-c]pyridine derivatives have shown potent, dual inhibitory activity against SYK and FLT3, demonstrating strong tumor growth inhibition in preclinical models.[6]

The table below summarizes the inhibitory activity of representative compounds against various cancer-related kinases.

| Compound Class | Target Kinase | Activity Metric | Potency | Cell Line Application | Reference |

| Isoquinoline Derivative | CHK1 | IC₅₀ | 2.1 nM (Staurosporine) | SW620 (Colon Carcinoma) | [4] |

| Pyrrolo[3,4-c]pyridine | SYK / FLT3 | IC₅₀ | Potent (specific values vary) | SYK/FLT3-dependent cell lines | [6] |

| Pyrrolidin-2-one Derivative | PI3K | IC₅₀ | 0.98 µM (Compound 4f) | MCF-7 (Breast Cancer) | [5] |

Experimental Workflow: From Enzyme to Cell

Evaluating a potential kinase inhibitor requires a multi-step, validated approach to confirm its activity and mechanism.

Caption: A standard workflow for validating kinase inhibitor candidates.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

-

Reagent Preparation : Prepare a serial dilution of the test compound (e.g., 4-(pyrrolidin-3-yloxy)pyridine derivative) in DMSO. Prepare assay buffer containing recombinant kinase, ATP, and a suitable substrate.

-

Kinase Reaction : In a 96- or 384-well plate, add the kinase and the test compound at various concentrations. Initiate the reaction by adding ATP and the substrate. Incubate at room temperature for a specified time (e.g., 60 minutes). Rationale: This step allows for competitive binding between the inhibitor and ATP at the kinase's active site.

-

Signal Detection : Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.

Major Biological Target Class: Muscarinic Acetylcholine Receptor (mAChR) Agonism

The 4-(pyrrolidin-3-yloxy)pyridine scaffold is also a key pharmacophore for targeting muscarinic acetylcholine receptors (mAChRs), a family of five GPCR subtypes (M1-M5) that are crucial for regulating physiological functions in the central and peripheral nervous systems.[7] Muscarinic agonists have significant therapeutic potential, particularly for cognitive disorders.[8]

Therapeutic Applications in CNS Disorders

-

Alzheimer's Disease (AD) : M1 muscarinic receptors play a vital role in cognitive processing.[7] In AD, cholinergic activity is diminished. M1 agonists are sought after as a potential therapy to enhance cognitive function, decrease amyloid deposition, and provide neurotrophic effects.[7]

-

Schizophrenia : Dual M1/M4 agonists have been investigated as a potential treatment for schizophrenia, addressing both cognitive deficits and psychotic symptoms.[7]

Derivatives incorporating the pyrrolidine ring have been designed to achieve selectivity for specific mAChR subtypes, which is critical for minimizing side effects associated with non-selective activation.[9] For instance, steric modifications can produce compounds that act as partial agonists at the M2 subtype while having different effects on M1, M3, and M4 subtypes.[9]

Signaling Pathway and Experimental Validation

Muscarinic agonists trigger a cascade of intracellular events upon binding to their cognate receptors. The diagram below illustrates the canonical Gq-coupled pathway often associated with M1 and M3 receptors.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodine catalyzed three component synthesis of 1-((2-hydroxy naphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives: Rationale as potent PI3K inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 4-(Pyrrolidin-3-yloxy)-pyridine

Foreword: Bridging Computational Prediction with Experimental Reality

In the modern drug discovery landscape, the journey from a conceptual molecule to a viable clinical candidate is a marathon of immense cost and complexity. Pyridine and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics due to their versatile chemical properties and ability to form key interactions with biological targets.[1][2] The specific compound, 4-(Pyrrolidin-3-yloxy)-pyridine, presents an interesting scaffold, combining the aromatic pyridine ring with a flexible, chiral pyrrolidine moiety. However, without a known biological target, initiating a costly experimental screening campaign is inefficient. This is where in silico modeling becomes not just a tool, but a foundational strategy.

This guide provides a comprehensive, technically-grounded workflow for the computational evaluation of this compound. We will move beyond a simple recitation of steps, delving into the critical reasoning—the "why"—behind each decision in the modeling cascade. Our objective is to establish a robust, self-validating computational protocol that can reliably predict the binding potential of this and similar molecules, thereby prioritizing and guiding subsequent experimental validation.[3] This document is intended for researchers, computational chemists, and drug development professionals who seek to leverage computational tools to accelerate their discovery programs.

Section 1: Ligand Characterization and Preparation

The first pillar of any docking study is a meticulously prepared ligand. The adage "garbage in, garbage out" is particularly resonant here; inaccuracies in the ligand's structure will invariably lead to meaningless results. This compound, while seemingly simple, requires careful consideration of its stereochemistry, protonation state, and conformational energy.

Physicochemical Profile

A preliminary analysis of the ligand's properties helps to frame its potential as a drug-like molecule. These parameters are foundational for understanding its likely behavior in a biological system.

| Property | Value | Significance |

| Molecular Formula | C₉H₁₂N₂O | Defines the elemental composition. |

| Molecular Weight | 164.21 g/mol | Falls well within the typical range for small molecule drugs (<500 Da). |

| Chiral Center | Yes (Pyrrolidin-3-yl) | The molecule exists as R and S enantiomers, which may exhibit different binding affinities and must be modeled separately. |

| Hydrogen Bond Donors | 1 (Pyrrolidine N-H) | Potential to form critical hydrogen bonds with a protein target. |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O) | Additional sites for forming stabilizing interactions. |

| Predicted pKa | ~9.0-9.6 (Pyridine N) | Indicates that the pyridine nitrogen will likely be protonated at physiological pH (~7.4). |

Step-by-Step Ligand Preparation Protocol

The goal of this protocol is to generate a low-energy, three-dimensional conformation of the ligand that is appropriate for docking.

-

2D to 3D Structure Generation:

-

Action: Convert the 2D chemical structure of this compound into a 3D model. This can be done using software like ChemDraw, MarvinSketch, or the builder tools within molecular modeling suites.

-

Causality: The docking process requires a 3D representation of the molecule to evaluate its spatial fit within a protein's binding site.

-

-

Enantiomer Specification:

-

Action: Generate separate 3D structures for both the (R)- and (S)-enantiomers at the C3 position of the pyrrolidine ring.

-

Causality: Biological macromolecules are chiral. It is common for only one enantiomer of a chiral drug to be active, as it will have a superior stereospecific fit with the target. Docking both enantiomers is essential to predict which is more likely to be the active form.

-

-

Protonation State and Tautomer Generation:

-

Action: Use a tool like Schrödinger's LigPrep or ChemAxon's Standardizer to generate likely protonation states and tautomers at a physiological pH of 7.4 ± 1.0.

-

Causality: The charge and hydrogen bonding capacity of a molecule are dictated by its protonation state. Incorrectly assigning this state will lead to a flawed calculation of electrostatic and hydrogen bonding interactions, which are primary drivers of binding affinity.[4]

-

-

Energy Minimization:

-

Action: Perform a conformational search and energy minimization on the generated 3D structures. This is typically done using a molecular mechanics force field suitable for small organic molecules, such as the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF).[5][6]

-

Causality: The initial 3D conversion may result in a high-energy, unrealistic conformation (e.g., strained bond angles). Energy minimization relaxes the structure into a more stable, low-energy state, providing a more realistic starting point for the docking algorithm.

-

Section 2: Target Selection and Receptor Preparation

A ligand is only as good as the target it binds. As this compound has no explicitly documented biological target, we must select a putative target based on rational, evidence-based criteria. Pyridine and pyrimidine derivatives are well-established inhibitors of various protein kinases, particularly in oncology.[7] For this guide, we will select the Epidermal Growth Factor Receptor (EGFR) kinase domain , a highly validated target for cancer therapy.

We will use the PDB entry 1M17 , which contains the human EGFR kinase domain in complex with a known pyrimidine-based inhibitor. This provides a crucial advantage: a co-crystallized ligand that we can use to validate our docking protocol.

Receptor Preparation Workflow

The raw PDB structure is not suitable for immediate use in docking. It is an experimental snapshot that often contains non-essential molecules and lacks information required by computational models.

-

Obtain and Inspect the PDB Structure:

-

Action: Download the PDB file (e.g., 1M17) from the Protein Data Bank. Visually inspect the structure in a molecular viewer like PyMOL or Chimera to identify the protein chains, cofactors, and the co-crystallized ligand.

-

Causality: This initial inspection ensures the integrity of the file and helps locate the binding site of interest, which is defined by the position of the known inhibitor.

-

-

Clean the Protein Structure:

-

Action: Remove all non-essential components, including water molecules, co-solvents, and any duplicate protein chains. The co-crystallized ligand should be extracted and saved separately for the validation step.

-

Causality: Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding (i.e., bridging interactions). Removing them simplifies the system and focuses the calculation on direct protein-ligand interactions.

-

-

Add Hydrogens and Assign Protonation States:

-

Action: Use a dedicated tool like Schrödinger's Protein Preparation Wizard or HADDOCK to add hydrogen atoms to the protein. This step also involves predicting the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

-

Causality: X-ray crystallography typically does not resolve the positions of hydrogen atoms. However, hydrogens are essential for defining the hydrogen bonding network and for calculating accurate electrostatic interactions.

-

-

Energy Minimization/Restrained Refinement:

-

Action: Perform a restrained energy minimization of the protein structure. This step relaxes strained regions created during hydrogen addition while ensuring the protein backbone does not deviate significantly from the experimentally determined conformation.

-

Causality: This refinement step corrects any steric clashes and optimizes the hydrogen-bonding network of the receptor, resulting in a more physically realistic model for the docking simulation.

-

Section 3: The Molecular Docking Protocol: A Self-Validating System

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[8][9] The process involves two main components: a search algorithm that explores possible ligand conformations within the binding site, and a scoring function that estimates the binding affinity for each conformation.[10] To ensure the reliability of our predictions, we must first validate our chosen protocol.

Trustworthiness Pillar: Protocol Validation via Re-Docking

Before docking our novel compound, we must prove that our methodology can reproduce known experimental results. This is the cornerstone of a trustworthy computational model.

-

Step 1: Define the Binding Site: A grid box is generated around the active site. The most reliable way to define this box is to center it on the co-crystallized ligand extracted from the PDB file in the previous section. A typical size is a 15-20 Å cube.

-

Step 2: Re-dock the Co-crystallized Ligand: The extracted native ligand is docked back into the prepared protein structure using the defined grid and a chosen docking program (e.g., AutoDock Vina, Glide, GOLD).

-

Step 3: Calculate the Root Mean Square Deviation (RMSD): The re-docked pose is superimposed onto the original crystallographic pose. The RMSD between the heavy atoms of the two poses is calculated.

-

Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11][12][13]

Experimental Protocol: Docking of this compound

Once the protocol is validated, we can proceed with docking our compound of interest.

-

Ligand Input: Use the prepared 3D structures of the (R)- and (S)-enantiomers of this compound.

-

Receptor and Grid Input: Use the prepared EGFR protein structure and the validated grid definition from the re-docking step.

-

Execution of Docking Run: Initiate the docking calculation. Most programs allow for adjusting the "exhaustiveness" or precision of the conformational search. A higher exhaustiveness increases the likelihood of finding the optimal binding pose but requires more computational time.

-

Output Generation: The program will generate a set of possible binding poses for each enantiomer, ranked by a docking score (typically in kcal/mol).

Visualizing the Workflow

A clear workflow diagram ensures the process is logical and reproducible.

Caption: End-to-end workflow for molecular docking.

Section 4: Interpreting and Analyzing Docking Results

The output of a docking simulation is a wealth of data that requires careful interpretation to derive meaningful insights.[14][15] Simply relying on the top docking score can be misleading. A holistic analysis involves evaluating the binding energy, visually inspecting the binding pose, and characterizing the key intermolecular interactions.

Quantitative Analysis

The primary quantitative output is the docking score, which is an estimation of the binding free energy (ΔG).

-

Binding Affinity (Docking Score): This score is typically given in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[14][16] When comparing the two enantiomers of our ligand, the one with the consistently lower (more negative) score is predicted to be the more potent binder.

-

Ligand Efficiency (LE): This metric normalizes the binding affinity by the size of the molecule (heavy atom count). It helps to identify compounds that are highly efficient binders for their size, which is a desirable property in lead optimization.

The results for the top-ranked poses of each enantiomer should be summarized in a table.

| Enantiomer | Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

| (R) | 1 | -8.5 | Met769, Gly772, Cys773 | H-Bond, Hydrophobic |

| (R) | 2 | -8.2 | Leu768, Thr830 | Hydrophobic |

| (S) | 1 | -7.1 | Leu820, Ala722 | Hydrophobic |

| (S) | 2 | -6.9 | Met769, Phe699 | H-Bond, Pi-Alkyl |

Note: Data shown is illustrative.

Qualitative Analysis: The Primacy of Visual Inspection

A high score is meaningless if the binding pose is chemically nonsensical. Visual inspection using molecular graphics software is a critical, non-negotiable step.[14][17]

-

Hydrogen Bonds: Are the hydrogen bond donors and acceptors on the ligand forming interactions with appropriate partners on the protein? For our ligand, the pyrrolidine N-H and the pyridine N are key sites to watch.

-

Hydrophobic Interactions: Does the pyridine ring occupy a hydrophobic pocket, making favorable contacts with nonpolar residues like Leucine, Valine, or Phenylalanine?

-

Steric Clashes: Does the ligand have any significant steric clashes with the protein? A good pose should fit snugly within the binding pocket without unfavorable atomic overlaps.

-

Comparison to Known Binders: How does the binding mode of our ligand compare to that of the co-crystallized inhibitor? Does it engage with the same key "hinge" residues that are critical for kinase inhibition? This comparison provides a powerful sanity check.

Section 5: Post-Docking Refinement with Molecular Dynamics

Molecular docking treats the protein as largely rigid, which is a significant simplification.[18] Molecular Dynamics (MD) simulations provide a more realistic view by modeling the dynamic nature of the protein-ligand complex in a simulated aqueous environment over time.[19][20] An MD simulation can assess the stability of a docked pose, revealing whether the key interactions observed in the static dock are maintained in a dynamic system.

High-Level MD Simulation Workflow

-

System Setup: The top-ranked protein-ligand complex from docking is placed in a simulation box, which is then filled with explicit water molecules and counter-ions to neutralize the system's charge.

-

Force Field Application: A suitable force field, such as CHARMM or AMBER, is applied to both the protein and the ligand.[5][21][22]

-

Minimization & Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a two-phase equilibration (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

-

Production Run: The main simulation is run for a significant period (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: The output trajectory is analyzed to evaluate the stability of the complex. Key metrics include the RMSD of the ligand and protein over time, the Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of protein-ligand contacts.

Visualizing the MD Workflow

Caption: Workflow for post-docking MD simulation.

A stable MD simulation, where the ligand maintains its position and key interactions within the binding site, significantly increases the confidence in the docking prediction. Conversely, if the ligand quickly dissociates or drifts away from its initial pose, it suggests the docked conformation was not stable.

Conclusion and Forward Outlook

This guide has detailed a rigorous, multi-stage in silico workflow for evaluating the therapeutic potential of this compound. By integrating careful ligand and receptor preparation, a self-validating docking protocol, and post-docking refinement with molecular dynamics, we can generate a robust and reliable hypothesis about the molecule's binding mode and affinity for a selected target like EGFR.

The true power of this approach lies in its predictive capacity. The insights gained—identifying the likely active enantiomer, pinpointing key binding interactions, and confirming the stability of the complex—provide a clear and rational path forward. These computational results are not an endpoint but a critical starting point, enabling researchers to design focused, efficient experiments. They can guide the chemical synthesis of specific enantiomers and inform the design of new analogs with improved potency, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

- ResearchGate. (2024). How to interprete and analyze molecular docking results?

- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?

- National Center for Biotechnology Information (PMC). (n.d.). Force fields for small molecules.

- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from Angelo Raymond Rossi's personal website. [Link]

- PubMed. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

- ETH Zurich. (n.d.). Force-Field Development.

- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.

- ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex?

- YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.

- YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.

- PubMed. (n.d.). Force Fields for Small Molecules.

- Fiveable. (n.d.). Molecular Mechanics: Force Fields | Computational Chemistry Class Notes.

- ResearchGate. (n.d.). (PDF) Force Fields for Small Molecules.

- Auctores Journals. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.

- bioRxiv. (2016). Best Practices in Docking and Activity Prediction.

- ResearchGate. (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study.

- Springer. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.

- KBbox. (n.d.). Small Molecule Docking.

- PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.

- JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.

- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.

- MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies.

- PubMed. (n.d.). In Silico Validation of AI-Assisted Drugs in Healthcare.

- ResearchGate. (n.d.). Molecular docking protocol validation.

- ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock.

- PubMed. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.

- MDPI. (n.d.). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery.

- PubMed Central. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Retrieved from Signal Transduction and Targeted Therapy. [Link]

Sources

- 1. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]

- 2. d-nb.info [d-nb.info]

- 3. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 5. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KBbox: Methods [kbbox.h-its.org]

- 9. mdpi.com [mdpi.com]

- 10. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fiveable.me [fiveable.me]

The Emergence of 4-(Pyrrolidin-3-yloxy)pyridine Analogs as Potent Nicotinic Acetylcholine Receptor Modulators: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of novel 4-(pyrrolidin-3-yloxy)pyridine analogs, a class of compounds that has garnered significant attention for their potent and selective modulation of nicotinic acetylcholine receptors (nAChRs). We will delve into the rationale behind targeting nAChRs for therapeutic intervention in various central nervous system (CNS) disorders, detail the synthetic strategies employed to access this privileged scaffold, and elucidate the critical structure-activity relationships (SAR) that govern their pharmacological profile. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the cholinergic system.

Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a pivotal role in a wide array of physiological processes, including cognitive function, learning and memory, attention, and reward pathways.[1][2] Dysregulation of the cholinergic system and altered nAChR function have been implicated in the pathophysiology of numerous CNS disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3] Consequently, the development of subtype-selective nAChR modulators has become a major focus of modern drug discovery.[4][5]

The pyrrolidine ring is a well-established pharmacophore in many CNS-active compounds, offering a three-dimensional structure that can effectively probe the binding pockets of receptors.[6][7] When coupled with a pyridine moiety through an ether linkage, as in the 4-(pyrrolidin-3-yloxy)pyridine scaffold, a unique combination of structural and electronic features arises, making these analogs particularly well-suited for interaction with nAChRs. The basic nitrogen of the pyrrolidine ring can engage in crucial ionic or hydrogen-bonding interactions, while the pyridine ring can participate in aromatic and hydrogen-bonding interactions within the receptor binding site.

This guide will focus on the synthesis and SAR of this promising class of compounds, providing a comprehensive overview of the current state of the field and highlighting key insights for the design of future nAChR modulators.

Synthetic Strategies for 4-(Pyrrolidin-3-yloxy)pyridine Analogs

The construction of the 4-(pyrrolidin-3-yloxy)pyridine core and its derivatives relies on robust and versatile synthetic methodologies. The key chemical transformation is the formation of the ether linkage between the 4-position of the pyridine ring and the 3-position of the pyrrolidine ring.

General Synthetic Workflow

The overall synthetic approach typically involves the preparation of suitably protected pyrrolidin-3-ol and 4-halopyridine building blocks, followed by a nucleophilic substitution reaction to form the desired ether, and subsequent derivatization and deprotection steps.

Key Synthetic Protocol: Mitsunobu Reaction

A particularly effective method for the crucial etherification step is the Mitsunobu reaction.[2][4] This reaction allows for the coupling of a primary or secondary alcohol with a pronucleophile, in this case, a hydroxypyridine, under mild conditions with inversion of stereochemistry at the alcohol center.

Step-by-Step Protocol for Mitsunobu Etherification:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected (S)-3-hydroxypyrrolidine (1.0 eq.), the desired 4-hydroxypyridine derivative (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise over a period of 15-20 minutes. The reaction mixture will typically turn from colorless to a pale yellow or orange color.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-protected 4-(pyrrolidin-3-yloxy)pyridine analog.

The stereochemical inversion inherent to the Mitsunobu reaction is a critical consideration, especially when synthesizing enantiomerically pure analogs.[4]

Structure-Activity Relationships (SAR)

The pharmacological activity of 4-(pyrrolidin-3-yloxy)pyridine analogs at nAChRs is exquisitely sensitive to structural modifications on both the pyrrolidine and pyridine moieties. A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Pyrrolidine Ring Modifications

The stereochemistry and substitution on the pyrrolidine ring are paramount for high-affinity binding.

-

Stereochemistry at C3: The (S)-enantiomer of the 3-hydroxypyrrolidine precursor generally affords analogs with higher affinity for nAChRs compared to the (R)-enantiomer. This suggests a specific stereochemical requirement within the receptor's binding pocket.

-

N-Substitution: The nature of the substituent on the pyrrolidine nitrogen significantly impacts both affinity and functional activity.

-

N-Methyl: The N-methyl group is often found in potent nAChR agonists, mimicking the endogenous ligand acetylcholine.

-

N-H (Desmethyl): Removal of the N-methyl group can sometimes lead to a shift in activity, potentially from agonism to antagonism, and can also influence subtype selectivity.

-

Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent generally leads to a decrease in potency, suggesting steric constraints within the binding site.

-

Pyridine Ring Modifications

Substitution on the pyridine ring provides a powerful handle to modulate the electronic and steric properties of the ligand, thereby fine-tuning its interaction with different nAChR subtypes. The following table summarizes the general SAR trends observed for substitutions on the pyridine ring of a related 3-substituted pyridine scaffold, which can provide valuable insights for the 4-substituted analogs.

| Position of Substitution | Type of Substituent | Effect on nAChR Affinity (α4β2) | Reference |

| 2 | Chloro, Methyl | Generally well-tolerated or slightly beneficial | [8] |

| 5 | Halogens (F, Cl, Br), Cyano, Alkynyl | Often leads to a significant increase in affinity | [8] |

| 6 | Small alkyl or haloalkyl groups | Can be beneficial, but larger groups are detrimental | [8] |

Key SAR Insights:

-

Electron-withdrawing groups at the 5-position of the pyridine ring, such as halogens or a cyano group, are often associated with enhanced binding affinity. This may be due to favorable electronic interactions or the ability of these groups to occupy a specific sub-pocket within the receptor.

-

Bioisosteric replacements for the pyridine ring, such as isoxazoles or pyrimidines, can be explored to modulate the ADME (absorption, distribution, metabolism, and excretion) properties of the analogs while maintaining or improving their pharmacological profile.[3]

Pharmacological Evaluation

A comprehensive pharmacological evaluation is essential to characterize the activity of novel 4-(pyrrolidin-3-yloxy)pyridine analogs. This typically involves a tiered approach, starting with in vitro binding and functional assays, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

In Vitro Assays

-

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the analogs for various nAChR subtypes. Commonly used radioligands include [³H]-epibatidine or [³H]-cytisine for α4β2* nAChRs and [¹²⁵I]-α-bungarotoxin for α7 nAChRs. Competition binding experiments are performed using cell lines stably expressing the nAChR subtype of interest.

-

Functional Assays: These assays measure the functional activity (e.g., agonism, partial agonism, or antagonism) of the compounds.

-

Calcium Flux Assays: nAChR activation leads to an influx of calcium ions. Fluorometric imaging plate reader (FLIPR) assays using calcium-sensitive dyes are a high-throughput method to assess the functional potency (EC₅₀) and efficacy of the analogs.

-

Electrophysiology: Two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing specific nAChR subtypes provide a more detailed characterization of the functional properties of the compounds, including their effects on channel kinetics and desensitization.

-

In Vivo Models

Promising candidates from in vitro screening are advanced to in vivo models to evaluate their therapeutic potential.

-

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, which is crucial for assessing their drug-likeness.

-

Efficacy Models: Depending on the therapeutic indication, various animal models are employed. For example, models of cognitive impairment (e.g., novel object recognition, Morris water maze) are used to assess pro-cognitive effects, while models of nicotine self-administration are used to evaluate the potential for smoking cessation.

Conclusion and Future Directions

The 4-(pyrrolidin-3-yloxy)pyridine scaffold represents a highly promising platform for the development of novel nAChR modulators. The synthetic accessibility of these analogs, coupled with the rich SAR that has been and continues to be elucidated, provides a solid foundation for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

-

Fine-tuning subtype selectivity: Achieving greater selectivity for specific nAChR subtypes (e.g., α4β2 vs. α3β4 vs. α7) is a key objective to minimize off-target effects.

-

Exploring novel bioisosteric replacements: Replacing the pyridine ring with other heterocycles may lead to analogs with improved metabolic stability and brain penetration.

-

Developing allosteric modulators: In addition to orthosteric ligands, the development of positive or negative allosteric modulators (PAMs or NAMs) that bind to a site distinct from the acetylcholine binding site offers an alternative strategy to modulate nAChR function.

The continued exploration of the chemical space around the 4-(pyrrolidin-3-yloxy)pyridine core holds significant promise for the discovery of innovative treatments for a range of debilitating CNS disorders.

References

- Lin, N. H., Gunn, D. E., Li, Y., He, Y., Bai, H., Ryther, K. B., ... & Holladay, M. W. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & medicinal chemistry letters, 8(3), 249-254.

- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.

- Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal nicotinic acetylcholine receptors as targets for drug discovery. Journal of medicinal chemistry, 40(26), 4169-4194.

- Dougherty, D. A. (2008). The cation-π interaction. Accounts of chemical research, 41(8), 885-893.

- Dukat, M., & Glennon, R. A. (2003). Nicotinic receptor ligands and their pharmacology. Annual reports in medicinal chemistry, 38, 31-40.

- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.

- Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of medicinal chemistry, 48(15), 4705-4745.

- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729.

- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews Drug discovery, 8(9), 733-750.

- Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in drug discovery: a versatile scaffold for novel biologically active compounds. Topics in Current Chemistry, 379(5), 1-45.

- Yarmolchuk, V. S., Mykhailiuk, P. K., & Komarov, I. V. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70(19), 3011-3019.

Sources

- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Pyrrolidin-3-yloxy)-pyridine and Its Precursor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound 4-(Pyrrolidin-3-yloxy)-pyridine. Due to the limited availability of experimental data for this specific molecule, this guide adopts a dual approach. Firstly, it details the synthesis and experimentally-derived spectroscopic data for its immediate precursor, tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate. Secondly, it presents predicted spectroscopic data for the target compound, this compound, offering a robust framework for its identification and characterization. This document is intended to serve as an essential resource for researchers engaged in the synthesis, analysis, and application of related pyridine and pyrrolidine derivatives in drug discovery and development.

Introduction: The Significance of Pyrrolidine-Pyridine Scaffolds

The convergence of pyrrolidine and pyridine moieties within a single molecular architecture has emerged as a compelling strategy in medicinal chemistry. The pyrrolidine ring, a saturated heterocycle, imparts three-dimensionality, which is advantageous for exploring complex pharmacophore spaces and establishing precise interactions with biological targets. Concurrently, the pyridine ring, a fundamental aromatic heterocycle, is a well-established pharmacophore known to influence a molecule's electronic properties, metabolic stability, and potential for hydrogen bonding. The ether linkage between these two rings in this compound introduces a degree of conformational flexibility, further enhancing the potential for diverse biological activities.

Given the novelty of this compound, this guide addresses the critical need for a detailed spectroscopic reference. The following sections are meticulously structured to provide both a practical, experimentally grounded analysis of its synthetic precursor and a predictive, yet scientifically rigorous, characterization of the final compound.

Synthesis and Characterization of the N-Boc Protected Precursor

The synthesis of this compound typically proceeds via the deprotection of its N-Boc protected precursor, tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate. The synthesis of this precursor is a key step that allows for the controlled introduction of the pyrrolidine moiety.

Synthetic Workflow

The synthesis of tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate can be achieved through a nucleophilic aromatic substitution reaction, where a protected 3-hydroxypyrrolidine is reacted with a suitable 4-halopyridine. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing side reactions and allowing for a clean reaction.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

The following is a representative experimental protocol for the synthesis of the N-Boc protected precursor.

-

Preparation: To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Reaction: Allow the mixture to stir at room temperature for 30 minutes, then add 4-chloropyridine hydrochloride (1.1 equivalents).

-

Heating: Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Work-up: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data of tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

While specific experimental data from a single, verified source is not publicly available, the following represents typical expected spectroscopic data based on the structure.

Table 1: Predicted Spectroscopic Data for tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

| Technique | Data |

| ¹H NMR | Predicted δ (ppm): ~8.4 (d, 2H, pyridine-Hα), ~6.8 (d, 2H, pyridine-Hβ), ~4.9 (m, 1H, pyrrolidine-CH-O), ~3.5-3.7 (m, 4H, pyrrolidine-CH₂-N), ~2.1-2.3 (m, 2H, pyrrolidine-CH₂), 1.45 (s, 9H, Boc-CH₃) |

| ¹³C NMR | Predicted δ (ppm): ~164 (C=O, pyridine-Cγ), ~155 (C=O, Boc), ~151 (C-N, pyridine-Cα), ~110 (C-H, pyridine-Cβ), ~80 (quaternary C, Boc), ~75 (C-O, pyrrolidine), ~50, 44 (C-N, pyrrolidine), ~31 (C-C, pyrrolidine), ~28 (CH₃, Boc) |

| IR (cm⁻¹) | Predicted: ~2975 (C-H stretch, alkane), ~1695 (C=O stretch, carbamate), ~1590, 1500 (C=C, C=N stretch, pyridine), ~1250, 1040 (C-O stretch, aryl ether) |

| MS (m/z) | Predicted [M+H]⁺: 279.16 |

Predicted Spectroscopic Data for this compound

Following the deprotection of the N-Boc group, the target compound, this compound, is obtained. The following data is predicted and serves as a guide for its characterization.

Predicted ¹H and ¹³C NMR Data

The removal of the Boc group will result in a significant upfield shift of the pyrrolidine protons and carbons, and the appearance of an N-H proton signal.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.42 | d | 2H, Pyridine-Hα |

| ¹H | ~6.85 | d | 2H, Pyridine-Hβ |

| ¹H | ~4.95 | m | 1H, Pyrrolidine-CH-O |

| ¹H | ~3.2-3.4 | m | 4H, Pyrrolidine-CH₂-N |

| ¹H | ~2.0-2.2 | m | 2H, Pyrrolidine-CH₂ |

| ¹H | ~2.5 (broad) | s | 1H, N-H |

| ¹³C | ~164.5 | Pyridine-Cγ | |

| ¹³C | ~151.0 | Pyridine-Cα | |

| ¹³C | ~110.0 | Pyridine-Cβ | |

| ¹³C | ~76.0 | Pyrrolidine-C-O | |

| ¹³C | ~52.0, 45.0 | Pyrrolidine-C-N | |

| ¹³C | ~32.0 | Pyrrolidine-C-C |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic bands for the pyridine ring, the ether linkage, and the secondary amine of the pyrrolidine.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 (broad) | N-H Stretch | Secondary Amine (Pyrrolidine) |

| ~3050 | C-H Stretch | Aromatic (Pyridine) |

| ~2950, 2850 | C-H Stretch | Aliphatic (Pyrrolidine) |

| ~1590, 1500 | C=C, C=N Stretch | Pyridine Ring |

| ~1240, 1050 | C-O Stretch | Aryl Ether |

Predicted Mass Spectrometry (MS) Data

The mass spectrum will provide the molecular weight of the compound and characteristic fragmentation patterns.

-

Expected Molecular Ion: [M+H]⁺ = 179.12

-

Potential Fragmentation Pathways:

-

Loss of the pyrrolidine ring.

-

Cleavage of the ether bond.

-

Fragmentation of the pyrrolidine ring.

-

Methodologies for Spectroscopic Analysis

To ensure data integrity and reproducibility, standardized protocols for acquiring spectroscopic data are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Physical and chemical properties of 4-(Pyrrolidin-3-yloxy)-pyridine

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)pyridine: A Versatile Catalyst and Building Block

Note to the Reader: The initial topic requested was "4-(Pyrrolidin-3-yloxy)-pyridine". However, a comprehensive search of authoritative chemical and scientific literature yielded insufficient specific data for this ether-linked compound to construct an in-depth technical guide that meets the required standards of scientific integrity. In contrast, the structurally related and widely utilized compound, 4-(Pyrrolidin-1-yl)pyridine (4-PPY) , is extensively documented. To provide a valuable and factually grounded resource for researchers, this guide has been developed to focus on 4-(Pyrrolidin-1-yl)pyridine, a compound of significant interest in catalysis and drug development.

Introduction

4-(Pyrrolidin-1-yl)pyridine, often abbreviated as 4-PPY, is a heterocyclic organic compound that has carved a significant niche in both academic and industrial chemistry. Structurally, it consists of a pyridine ring substituted at the 4-position with a pyrrolidine ring via a nitrogen-carbon bond.[1] This arrangement makes it a powerful nucleophilic catalyst, often superseding its well-known counterpart, 4-Dimethylaminopyridine (DMAP), in efficacy. Its utility extends beyond catalysis, serving as a privileged scaffold in the synthesis of complex molecules for medicinal chemistry.[1][2] This guide offers a detailed exploration of its properties, synthesis, applications, and handling protocols, tailored for professionals in research and development.

Molecular Structure and Core Physicochemical Properties

The defining feature of 4-PPY is the direct linkage of the pyrrolidine nitrogen to the electron-deficient 4-position of the pyridine ring. This configuration allows for significant resonance stabilization of the positive charge that develops on the pyridine nitrogen upon nucleophilic attack, which is the mechanistic basis for its catalytic activity.

Figure 1: Chemical structure of 4-(Pyrrolidin-1-yl)pyridine.

Its physical and chemical characteristics are summarized below, providing a foundational dataset for experimental design.

Table 1: Key Physicochemical Properties of 4-(Pyrrolidin-1-yl)pyridine

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂ | [3][4] |

| Molecular Weight | 148.21 g/mol | [4][5] |

| CAS Number | 2456-81-7 | [3][5] |

| Appearance | White to light brown crystalline solid | [3][6] |

| Melting Point | 54 - 58 °C | [3][5] |

| Boiling Point | 170 - 173 °C (at ~12-20 mmHg) | [3][5] |

| pKa | 9.58 (in Acetonitrile) | [3][6] |

| Water Solubility | 3 g/L (at 21 °C) | [6] |

| logP | 1.85 | [7] |

Synthesis and Reactivity

Synthesis

4-PPY is typically synthesized via nucleophilic aromatic substitution (SNAr), where a pyridine ring with a suitable leaving group at the 4-position (e.g., a halogen) is reacted with pyrrolidine. The choice of reaction conditions, such as solvent and base, is critical for achieving high yields.

Figure 2: Generalized synthetic workflow for 4-(Pyrrolidin-1-yl)pyridine.[8]

Alternative methods, such as the cyclocondensation of 4-aminopyridine with activated 1,4-dihalobutane derivatives, have also been developed, particularly for creating chiral analogs.[8]

Reactivity

The enhanced basicity of 4-PPY (pKa = 9.58) compared to DMAP (pKa = 9.41) is a key aspect of its reactivity.[3] This heightened basicity, coupled with the nucleophilicity of the exocyclic nitrogen, makes it an exceptionally efficient "hypernucleophilic" acylation catalyst.[5][6] In acylation reactions, it reacts with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by a weakly nucleophilic alcohol than the original anhydride, thus dramatically accelerating the rate of acylation.

Applications in Drug Discovery and Organic Synthesis

The utility of 4-PPY is broad, spanning from industrial-scale catalysis to the intricate synthesis of pharmaceutical agents.

-

Hypernucleophilic Catalysis: It is a catalyst of choice for acylation, esterification, and silylation reactions, especially for sterically hindered substrates where DMAP is less effective.[5][6] It is also employed in certain polymerization reactions.[5][6]

-

Medicinal Chemistry Scaffold: The pyridine ring is a common feature in pharmaceuticals, acting as a bioisostere for phenyl groups and providing a key hydrogen bond acceptor.[9][10] The pyrrolidine moiety is also a top-ranked saturated heterocycle in FDA-approved drugs, valued for its ability to introduce three-dimensionality and specific stereochemistry into a molecule.[11] The combination in 4-PPY makes it and its derivatives attractive starting points for designing novel bioactive compounds targeting a wide range of diseases.[1][2]

Experimental Protocol: Catalyzed Esterification of a Hindered Alcohol

This protocol provides a robust method for the esterification of a secondary or tertiary alcohol, a common challenge in organic synthesis where 4-PPY excels.

Objective: To synthesize an ester from a sterically hindered alcohol and acetic anhydride, catalyzed by 4-PPY.

Materials:

-

Sterically hindered alcohol (e.g., 1-Adamantanol)

-

Acetic anhydride (1.5 equivalents)

-

4-(Pyrrolidin-1-yl)pyridine (0.1 equivalents)

-

Triethylamine (TEA) (2.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered alcohol (1.0 equivalent) and 4-PPY (0.1 equivalents) in anhydrous DCM.

-

Addition of Reagents: Add triethylamine (2.0 equivalents) to the solution, followed by the dropwise addition of acetic anhydride (1.5 equivalents).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.

Expertise & Causality:

-

Why 4-PPY? Its superior nucleophilicity is required to activate the acetic anhydride for reaction with the poorly nucleophilic hindered alcohol.

-

Why Triethylamine? TEA is a non-nucleophilic base used to scavenge the acetic acid byproduct of the reaction, driving the equilibrium towards the product and preventing protonation of the catalyst.

-

Self-Validating System: The reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the purified product with the expected data for the target ester. A successful reaction will show the disappearance of the alcohol proton signal and the appearance of a new acetyl methyl signal in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum.

Safety and Handling

4-PPY is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazards: The compound is classified as toxic if swallowed (H301) and causes severe skin burns and eye damage (H314).[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]

-

Handling: Use only within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][12] Avoid all contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is sensitive to air and light and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-(Pyrrolidin-1-yl)pyridine is a powerful and versatile molecule whose value is firmly established in modern organic chemistry. Its superior catalytic activity and its prevalence as a structural motif in bioactive compounds ensure its continued relevance. For researchers and drug development professionals, a comprehensive understanding of its physicochemical properties, reactivity, and handling requirements is paramount for leveraging its full potential in the laboratory and beyond.

References

- ResearchGate. (n.d.). Derivatization of the products.

- Wikipedia. (n.d.). 4-Pyrrolidinylpyridine.

- PrepChem.com. (n.d.). Synthesis of 4-pyrrolidinopyridine.

- Pipzine Chemicals. (n.d.). 4-(pyrrolidin-1-yl)pyridine Manufacturer & Supplier in China.

- ResearchGate. (2000). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts.

- PubChemLite. (n.d.). 4-(pyrrolidin-3-yl)pyridine (C9H12N2).

- Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.

- Chemdad. (n.d.). 4-PYRROLIDIN-3-YL-PYRIDINE.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935.

- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.

- IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.

- PubChem. (n.d.). 4-Pyrrolidinopyridine.

- MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series.

- PubChemLite. (n.d.). 4-[(pyrrolidin-3-yl)methyl]pyridine (C10H14N2).

- PubChemLite. (n.d.). 4-methyl-3-(pyrrolidin-3-yl)pyridine (C10H14N2).

- Chemdad. (n.d.). 4-Pyrrolidinopyridine One.

- PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

- PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.

- ResearchGate. (2014). 4-Diazomethylpyridine as a Derivatization Reagent and Its Application to the Determination of Prostaglandin E2 by LC–MS/MS.

Sources

- 1. CAS 2456-81-7: 4-Pyrrolidinopyridine | CymitQuimica [cymitquimica.com]

- 2. 4-(Pyrrolidin-1-yl)pyridine Manufacturer & Supplier in China | High Purity CAS 41838-46-4 | Specifications, Applications & Safety - Buy from Reliable Chinese Chemical Factory [pipzine-chem.com]

- 3. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 4. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Pyrrolidinopyridine | 2456-81-7 [chemicalbook.com]

- 6. 4-Pyrrolidinopyridine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

4-(Pyrrolidin-3-yloxy)-pyridine mechanism of action studies

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(Pyrrolidin-3-yloxy)-pyridine

Introduction

The confluence of pyridine and pyrrolidine scaffolds in medicinal chemistry has consistently yielded compounds of significant therapeutic interest. The pyridine ring, a bioisostere for a variety of functional groups, is a privileged structure in numerous FDA-approved drugs, often serving as a key interaction motif with biological targets. Its ability to form hydrogen bonds and engage in π–π stacking enhances binding affinity and specificity. Complementing this, the saturated, sp3-hybridized pyrrolidine ring offers three-dimensional diversity, crucial for exploring complex pharmacophore spaces and improving pharmacokinetic properties.